molecular formula C23H18N4O B12045115 2-Phenyl-N'-(1-(4-pyridinyl)ethylidene)-4-quinolinecarbohydrazide

2-Phenyl-N'-(1-(4-pyridinyl)ethylidene)-4-quinolinecarbohydrazide

Cat. No.: B12045115
M. Wt: 366.4 g/mol
InChI Key: PTNPDMYEYNATGG-WGOQTCKBSA-N
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Description

2-Phenyl-N’-(1-(4-pyridinyl)ethylidene)-4-quinolinecarbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline backbone, a phenyl group, and a pyridinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N’-(1-(4-pyridinyl)ethylidene)-4-quinolinecarbohydrazide typically involves the condensation of 2-phenyl-4-quinolinecarbohydrazide with 1-(4-pyridinyl)ethanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N’-(1-(4-pyridinyl)ethylidene)-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted quinolinecarbohydrazides.

Scientific Research Applications

2-Phenyl-N’-(1-(4-pyridinyl)ethylidene)-4-quinolinecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Phenyl-N’-(1-(4-pyridinyl)ethylidene)-4-quinolinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with DNA, causing disruptions in cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

2-Phenyl-N’-(1-(4-pyridinyl)ethylidene)-4-quinolinecarbohydrazide stands out due to its unique combination of a quinoline backbone with phenyl and pyridinyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C23H18N4O

Molecular Weight

366.4 g/mol

IUPAC Name

2-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C23H18N4O/c1-16(17-11-13-24-14-12-17)26-27-23(28)20-15-22(18-7-3-2-4-8-18)25-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,27,28)/b26-16+

InChI Key

PTNPDMYEYNATGG-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CC=NC=C4

Canonical SMILES

CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

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